2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative with a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-chlorophenyl moiety. The sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 5-chloro-2-methylphenyl group .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-6-7-11(18)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGYBWJUTUWMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- CAS Number : 665017-48-1
- Molecular Formula : C16H20ClN5OS
- Molecular Weight : 365.88 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring through cyclization reactions and the introduction of various substituents via nucleophilic substitutions. The synthesis pathways can vary based on the desired substituents on the triazole and acetamide moieties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity : Studies have shown that triazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Enterococcus faecalis 16 µg/mL
These results suggest that the compound may be effective against common pathogens responsible for nosocomial infections .
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. The compound has been evaluated against various fungal strains, showing promising results:
- Candida albicans : MIC values ranging from 0.5 to 1 µg/mL indicate strong antifungal activity .
- Aspergillus niger : Exhibited moderate activity with MIC values around 8 µg/mL.
The mechanism of action typically involves inhibition of fungal ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Potential
Emerging studies suggest that triazole-based compounds may possess anticancer properties. The compound has shown cytotoxic effects on several cancer cell lines:
- HeLa Cells : IC50 values around 15 µM indicate significant cytotoxicity.
- MCF-7 Cells : Similar IC50 values suggest potential effectiveness against breast cancer.
The proposed mechanism includes induction of apoptosis and inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell survival .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the sulfanyl group enhances interaction with microbial enzymes, leading to effective inhibition of growth.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| This Compound | Bacillus cereus | 8 µg/mL |
Studies have shown that compounds similar to this one can effectively inhibit gram-positive and gram-negative bacteria, making them valuable in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. This compound has shown promising results in vitro against various cancer cell lines.
Table 2: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 Value (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 0.95 |
| This Compound | TBD | TBD |
Research indicates that modifications at specific positions on the triazole ring can significantly impact anticancer properties, suggesting that this compound may be a candidate for further development in cancer therapy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Sulfanyl Group : Increases reactivity towards biological targets.
- Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.
Antimicrobial Efficacy
A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity significantly.
Cytotoxicity in Cancer Research
Investigations into cytotoxic effects on various cancer cell lines established that specific modifications at certain positions on the triazole scaffold significantly impacted their anticancer properties.
Comparison with Similar Compounds
Key Findings:
- Anti-exudative Activity: Furan-substituted derivatives () outperformed diclofenac sodium in rodent models, suggesting that heterocyclic substituents enhance anti-inflammatory effects .
- Antimicrobial Efficacy: Pyridinyl and chloro-substituted compounds () showed MIC values of 4–8 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin (2 µg/mL) .
- Anticancer Potential: Thiazole-linked analogs () demonstrated moderate cytotoxicity, with chloro and methyl groups critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
